molecular formula C12H22O3 B14294940 2,6-Dimethylhept-4-en-3-yl ethyl carbonate CAS No. 121440-82-2

2,6-Dimethylhept-4-en-3-yl ethyl carbonate

Cat. No.: B14294940
CAS No.: 121440-82-2
M. Wt: 214.30 g/mol
InChI Key: QQQOBWUTKMYEAE-UHFFFAOYSA-N
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Description

2,6-Dimethylhept-4-en-3-yl ethyl carbonate is an organic compound with a unique structure that includes a heptene backbone with dimethyl substitutions and an ethyl carbonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylhept-4-en-3-yl ethyl carbonate typically involves the reaction of 2,6-dimethylhept-4-en-3-ol with ethyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The general reaction scheme is as follows:

2,6-Dimethylhept-4-en-3-ol+Ethyl chloroformate2,6-Dimethylhept-4-en-3-yl ethyl carbonate+HCl\text{2,6-Dimethylhept-4-en-3-ol} + \text{Ethyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 2,6-Dimethylhept-4-en-3-ol+Ethyl chloroformate→2,6-Dimethylhept-4-en-3-yl ethyl carbonate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylhept-4-en-3-yl ethyl carbonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction can lead to the formation of alcohols.

    Substitution: The ethyl carbonate group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of various substituted carbonates.

Scientific Research Applications

2,6-Dimethylhept-4-en-3-yl ethyl carbonate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and as a component in formulations requiring specific chemical properties.

Mechanism of Action

The mechanism of action of 2,6-Dimethylhept-4-en-3-yl ethyl carbonate involves its interaction with molecular targets such as enzymes or receptors. The ethyl carbonate group can undergo hydrolysis, releasing ethanol and carbon dioxide, which can then interact with biological systems. The dimethylheptene backbone can also participate in various biochemical pathways, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dimethylhept-4-en-3-yl methyl carbonate
  • 2,6-Dimethylhept-4-en-3-yl propyl carbonate
  • 2,6-Dimethylhept-4-en-3-yl butyl carbonate

Uniqueness

2,6-Dimethylhept-4-en-3-yl ethyl carbonate is unique due to its specific combination of a heptene backbone with dimethyl substitutions and an ethyl carbonate group. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

121440-82-2

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

IUPAC Name

2,6-dimethylhept-4-en-3-yl ethyl carbonate

InChI

InChI=1S/C12H22O3/c1-6-14-12(13)15-11(10(4)5)8-7-9(2)3/h7-11H,6H2,1-5H3

InChI Key

QQQOBWUTKMYEAE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OC(C=CC(C)C)C(C)C

Origin of Product

United States

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